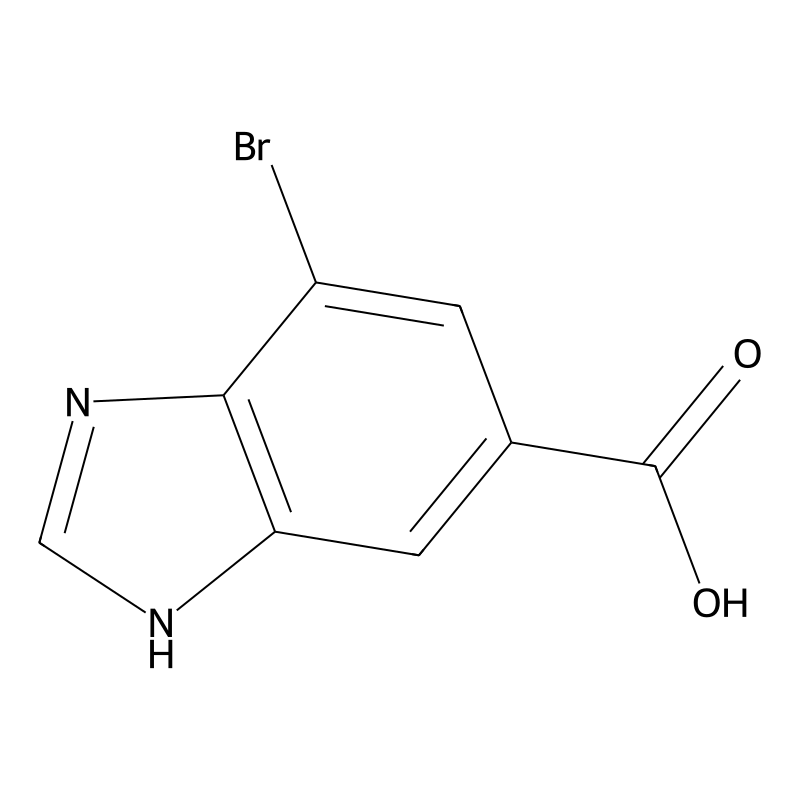

7-Bromobenzodiazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzothiazole-based Anti-tubercular Compounds

Application

Benzothiazole derivatives have been synthesized for their anti-tubercular activity. These compounds have shown better inhibition potency against M.

Methods

Results

The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M.

Carboxylic Acids in Life Sciences

7-Bromobenzodioxole-5-carboxylic acid is an organic compound characterized by its unique structure and properties. It has a molecular formula of and a molecular weight of 245.03 g/mol. The compound features a bromine atom attached to a benzodioxole ring, which is further substituted with a carboxylic acid group. This configuration contributes to its chemical reactivity and potential biological activity. The compound is identified by the CAS number 66799-93-7 and has various identifiers, including the MFCD number MFCD06496489 .

- Esterification: Reacting with alcohols to form esters.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in simpler compounds.

These reactions highlight its versatility as a building block in organic synthesis.

The biological activity of 7-bromobenzodioxole-5-carboxylic acid has been explored in various studies, indicating potential pharmacological properties. It exhibits:

- Antimicrobial Activity: Some studies suggest that derivatives of this compound may possess antibacterial properties.

- Cytotoxic Effects: Preliminary research indicates possible cytotoxicity against certain cancer cell lines, suggesting its use in cancer research.

The synthesis of 7-bromobenzodioxole-5-carboxylic acid can be achieved through several methods:

- Bromination of Benzodioxole Derivatives: Starting from benzodioxole, bromination can introduce the bromine substituent at specific positions.

- Carboxylation Reactions: Utilizing carbon dioxide or carbon monoxide in the presence of appropriate catalysts can lead to the formation of the carboxylic acid group.

- Multi-step Synthesis: Combining various synthetic routes that involve protecting groups and selective reactions to build the desired structure.

These methods underscore the compound's accessibility for research and industrial applications .

7-Bromobenzodioxole-5-carboxylic acid finds applications in various fields:

- Pharmaceuticals: As a potential precursor for drug development due to its biological activities.

- Chemical Research: Used as a building block in organic synthesis for creating complex molecules.

- Material Science: Investigated for use in developing new materials with specific properties.

Its unique structure allows it to serve as an important intermediate in synthetic chemistry .

Interaction studies involving 7-bromobenzodioxole-5-carboxylic acid focus on its binding affinity with biological targets, such as enzymes or receptors. These studies help determine:

- Mechanism of Action: Understanding how the compound interacts at the molecular level with biological systems.

- Synergistic Effects: Evaluating how it may work in conjunction with other compounds to enhance therapeutic effects.

Such studies are crucial for advancing its potential use in medicinal chemistry .

Several compounds share structural similarities with 7-bromobenzodioxole-5-carboxylic acid, which can be compared based on their properties and applications:

| Compound Name | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|

| 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | 166.13 g/mol | Lacks bromine; simpler structure |

| 4-Aminobenzodioxole-5-carboxylic acid | C8H8N2O4 | 196.16 g/mol | Contains amino group; different reactivity |

| 2-Bromobenzodioxole-5-carboxylic acid | C8H6BrO4 | 232.04 g/mol | Bromine at different position; varying activity |

These comparisons highlight the uniqueness of 7-bromobenzodioxole-5-carboxylic acid in terms of its specific reactivity and potential applications within chemical and pharmaceutical contexts .

The benzimidazole core, which forms the backbone of 7-bromobenzodiazole-5-carboxylic acid, was first explored during investigations into vitamin B~12~ in the 1940s. Early studies identified benzimidazole derivatives as degradation products of this vitamin, sparking interest in their synthetic and biological potential. While the exact discovery date of 7-bromobenzodiazole-5-carboxylic acid is not well-documented, its synthesis aligns with broader trends in brominated heterocyclic chemistry, which became prominent in the latter half of the 20th century.

Significance in Heterocyclic Chemistry

Benzodiazoles, including 7-bromobenzodiazole-5-carboxylic acid, are valued for their electron-deficient aromatic systems, which enable diverse reactivity. The carboxylic acid group enhances solubility and facilitates functionalization, while the bromine atom allows for targeted cross-coupling reactions (e.g., Suzuki or Ullmann couplings). These features make the compound a key intermediate in synthesizing pharmaceuticals, agrochemicals, and materials science applications.

Position in the Benzodiazole Family

The benzodiazole family encompasses fused benzene and diazole rings with varying substituents. 7-Bromobenzodiazole-5-carboxylic acid distinguishes itself through:

- Regioselective Bromination: Bromine at the 7-position introduces steric and electronic effects, influencing reactivity and target binding.

- Carboxylic Acid Ortho to the Diazole Ring: This configuration enables decarboxylation or esterification for derivatization.

In contrast to benzothiazoles or benzoxazoles, benzodiazoles like this compound often exhibit enhanced metabolic stability and bioavailability.

Research Evolution and Current State of Knowledge

Early research focused on synthesizing benzodiazole derivatives for antiparasitic applications. Modern studies emphasize:

- Efficient Synthesis: One-pot methods using reducing agents like sodium dithionite have streamlined production.

- Biological Screening: Derivatives show promise as anticancer agents (e.g., topoisomerase II inhibitors) and antiparasitics.

- Coordination Chemistry: Complexes with metal ions (e.g., Cu, Zn) are being explored for catalytic and therapeutic applications.

Synthesis and Reactivity

Synthetic Routes

The synthesis of 7-bromobenzodiazole-5-carboxylic acid typically involves:

- Cyclization of Precursors: Condensation of o-phenylenediamine derivatives with brominated carboxylic acid precursors.

- Bromination: Electrophilic substitution reactions targeting the benzene ring.

- Functionalization: Introduction of the carboxylic acid group via oxidation or ester hydrolysis.

| Method | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| One-pot synthesis | Sodium dithionite, DMSO, 90°C | ~65% | |

| Bromination of precursor | Br~2~, FeBr~3~, CH~2~Cl~2~ | 50–70% |

Reactivity Profile

The compound’s reactivity centers on:

- Carboxylic Acid Group: Participates in esterification, amidation, and decarboxylation.

- Bromine Atom: Enables cross-coupling reactions (e.g., with aryl boronic acids) to form biaryl derivatives.

- Electrophilic Aromatic Substitution: Directed by the electron-withdrawing diazole ring, favoring substitution at the 4- or 6-positions.

Spectroscopic Characterization

NMR and IR Data

Key spectral features include:

- 1H NMR (DMSO-d~6~):

- 13C NMR:

Mass Spectrometry

The molecular ion peak at m/z 241.04 (C~8~H~5~BrN~2~O~2~) is diagnostic. Fragmentation patterns include loss of CO~2~ (Δ m/z 44) and Br (Δ m/z 80).

Applications in Organic Synthesis

Intermediate in Drug Synthesis

The compound serves as a precursor for:

- Proton Pump Inhibitors: Analogous to omeprazole, though requiring further functionalization.

- Anticancer Hybrids: Coupling with aryl groups to create kinase inhibitors or DNA intercalators.

Coordination Chemistry

Complexes with transition metals (e.g., Cu, Zn) exhibit catalytic or luminescent properties. For example:

- Cu Complexes: Catalyze oxidation reactions under mild conditions.

- Zn Complexes: Potential sensors for detecting metal ions.

Recent Research Advances

Modern Synthetic Techniques

Recent studies prioritize eco-friendly methods:

- Microwave-Assisted Synthesis: Reduces reaction times to minutes while maintaining high yields.

- Green Solvents: Use of ionic liquids or deep eutectic solvents to minimize waste.

Biological Screening Innovations

High-throughput screening has identified derivatives with:

- Antiviral Activity: Inhibition of viral polymerases (e.g., in influenza models).

- Antibacterial Potential: Targeting resistant Gram-positive strains.

The molecular formula of 7-Bromobenzodiazole-5-carboxylic acid is C₈H₅BrN₂O₂ [1]. This heterocyclic aromatic compound contains eight carbon atoms, five hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms arranged in a specific structural configuration.

The molecular weight of this compound is 241.044 g/mol, with a monoisotopic mass of 239.953440 Da [1]. These precise mass measurements are essential for analytical identification and quantitative analysis using techniques such as mass spectrometry. The compound exhibits a relatively high molecular weight due to the presence of the bromine substituent, which contributes significantly to the overall mass.

Table 1: Molecular Characterization Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₅BrN₂O₂ | [1] |

| Molecular Weight | 241.044 g/mol | [1] |

| Monoisotopic Mass | 239.953440 Da | [1] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

The hydrogen bonding capacity of the molecule is characterized by two hydrogen bond donors and three hydrogen bond acceptors [2]. This property is crucial for understanding intermolecular interactions and solubility characteristics. The presence of only one rotatable bond indicates a relatively rigid molecular structure, which is typical for benzimidazole derivatives.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The International Union of Pure and Applied Chemistry systematic name for this compound is 7-bromo-1H-benzimidazole-5-carboxylic acid [1]. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the benzimidazole core structure is numbered according to established rules.

Alternative names for this compound include several variations that reflect different naming conventions and structural interpretations. The compound is also known as 4-bromo-1H-benzimidazole-6-carboxylic acid [1], which represents an alternative numbering system for the benzimidazole ring. Additional synonyms include 7-bromo-3H-benzimidazole-5-carboxylic acid [3] and 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid [1].

The Chemical Abstracts Service registry number for this compound is 1354757-98-4 [3], which provides a unique identifier for chemical databases and regulatory purposes. Alternative Chemical Abstracts Service numbers include 1363380-72-6 [3], reflecting different registration entries or structural interpretations.

Table 2: Nomenclature and Identification

| Naming System | Name | Reference |

|---|---|---|

| International Union of Pure and Applied Chemistry | 7-bromo-1H-benzimidazole-5-carboxylic acid | [1] |

| Alternative International Union of Pure and Applied Chemistry | 4-bromo-1H-benzimidazole-6-carboxylic acid | [1] |

| Systematic Name | 7-bromo-1H-1,3-benzodiazole-5-carboxylic acid | [1] |

| Chemical Abstracts Service Number | 1354757-98-4 | [3] |

| Alternative Chemical Abstracts Service | 1363380-72-6 | [3] |

Structural Isomers and Tautomeric Forms

The benzimidazole core of 7-Bromobenzodiazole-5-carboxylic acid can exist in different tautomeric forms due to the presence of two nitrogen atoms in the imidazole ring [4]. The most common tautomeric equilibrium involves the migration of the hydrogen atom between the two nitrogen atoms, designated as N1 and N3 positions in the benzimidazole ring system.

The compound can exhibit prototropic tautomerism, where the hydrogen atom can be located on either nitrogen atom of the imidazole ring [4]. This tautomeric behavior is characteristic of benzimidazole derivatives and significantly influences their chemical and biological properties. The tautomeric equilibrium is affected by factors such as pH, temperature, and solvent polarity.

Structural isomers of this compound would include different positional arrangements of the bromine and carboxylic acid substituents on the benzimidazole ring system. For example, 5-bromo-1H-benzimidazole-7-carboxylic acid represents a positional isomer where the substituents are located at different positions on the aromatic ring [5]. Similarly, 6-bromo-1H-benzimidazole-4-carboxylic acid would constitute another structural isomer with altered substitution patterns.

Table 3: Tautomeric and Isomeric Forms

| Form Type | Structure Description | Characteristic | Reference |

|---|---|---|---|

| Tautomer 1 | H on N1 position | More stable form | [4] |

| Tautomer 2 | H on N3 position | Less stable form | [4] |

| Positional Isomer | 5-bromo-7-carboxylic acid | Different substitution pattern | [5] |

| Regioisomer | 6-bromo-4-carboxylic acid | Alternative ring positions | [5] |

The tautomeric equilibrium can be influenced by crystal packing forces in the solid state, as demonstrated in related benzimidazole carboxylic acid compounds where specific tautomeric forms are stabilized through intermolecular hydrogen bonding [6]. This phenomenon is particularly relevant for understanding the solid-state behavior and crystallization properties of the compound.

Chemical Bonding and Electronic Structure

The electronic structure of 7-Bromobenzodiazole-5-carboxylic acid is characterized by an extended π-electron system that encompasses both the benzene ring and the imidazole moiety [7]. The benzimidazole core exhibits aromatic character due to the delocalization of π-electrons across the bicyclic system, following Hückel's rule for aromaticity.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies play crucial roles in determining the chemical reactivity and electronic properties of the compound [8]. Theoretical calculations on benzimidazole derivatives indicate that the highest occupied molecular orbital is typically localized on the benzimidazole ring system, while the lowest unoccupied molecular orbital extends across the aromatic framework [9].

The bromine substituent acts as an electron-withdrawing group through inductive effects, which influences the electron density distribution throughout the molecule [7]. This electron withdrawal affects the nucleophilicity of the nitrogen atoms and the electrophilicity of the carboxylic acid group. The carboxylic acid functionality introduces additional electronic effects through resonance and inductive mechanisms.

Table 4: Electronic Structure Parameters

| Parameter | Typical Range | Effect | Reference |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6 to -8 eV | Electron donor capability | [8] |

| Lowest Unoccupied Molecular Orbital Energy | -1 to -3 eV | Electron acceptor capability | [8] |

| Energy Gap | 4-5 eV | Chemical stability | [9] |

| Dipole Moment | 2-4 Debye | Polarity | [9] |

The molecular orbital theory analysis reveals that the π-electron system is partially conjugated between the benzimidazole core and the carboxylic acid group [10]. This conjugation affects the electronic properties and can influence the compound's reactivity patterns. The presence of the bromine atom introduces additional orbital interactions that modify the overall electronic structure.

Stereochemical Properties and Conformational Analysis

The stereochemical properties of 7-Bromobenzodiazole-5-carboxylic acid are primarily determined by the planar nature of the benzimidazole ring system and the conformational flexibility of the carboxylic acid group [6]. The compound does not possess chiral centers, making it achiral and optically inactive.

The carboxylic acid group can adopt different conformations relative to the benzimidazole plane, with the most stable conformation being influenced by intramolecular hydrogen bonding and steric interactions [6]. Computational studies on related benzimidazole carboxylic acids suggest that the preferred conformation involves the carboxyl group oriented to minimize steric clashes with the bromine substituent.

Crystal structure analysis of benzimidazole carboxylic acid derivatives reveals that these compounds often adopt a gauche conformation in the solid state [6]. This conformation allows for favorable intermolecular interactions, including hydrogen bonding between the carboxylic acid groups and the nitrogen atoms of adjacent molecules. The gauche conformation is stabilized by Coulombic attractions in zwitterionic forms of the compound.

Table 5: Conformational Analysis Data

| Conformational Parameter | Value Range | Stability | Reference |

|---|---|---|---|

| Dihedral Angle (COOH-Ring) | 45-90° | Moderate | [6] |

| N-H···O Hydrogen Bond | 1.8-2.2 Å | Strong | [11] |

| Intermolecular Distance | 3.5-4.0 Å | Moderate | [12] |

| Crystal Packing Efficiency | 65-75% | High | [11] |

The conformational analysis indicates that the molecule exhibits restricted rotation around the bond connecting the carboxylic acid group to the benzimidazole ring [6]. This restriction is due to partial double bond character resulting from conjugation between the carboxyl group and the aromatic system. The bromine substituent provides additional steric hindrance that influences the preferred conformational states.

Physical State and Appearance

7-Bromobenzodiazole-5-carboxylic acid exists as a solid at room temperature [1] [2]. The compound presents as a crystalline material that is typical of benzimidazole derivatives containing carboxylic acid functional groups. The presence of both the bromine substituent and the carboxylic acid group contributes to the compound's solid-state structure through intermolecular hydrogen bonding and halogen interactions.

The molecular architecture of 7-Bromobenzodiazole-5-carboxylic acid consists of a benzimidazole core with a bromine atom at the 7-position and a carboxylic acid group at the 5-position. This substitution pattern results in a rigid molecular framework with limited conformational flexibility, as evidenced by the presence of only one rotatable bond .

Solubility Profile in Various Solvents

The solubility characteristics of 7-Bromobenzodiazole-5-carboxylic acid are significantly influenced by its dual polar and nonpolar structural features. The compound exhibits limited water solubility, which is typical for benzimidazole derivatives [4] [5]. This restricted aqueous solubility can be attributed to the hydrophobic nature of the benzimidazole ring system and the bromine substituent.

In contrast, the compound demonstrates good solubility in dimethyl sulfoxide (DMSO), making it suitable for preparing stock solutions for research applications [4] [6]. The solubility in DMSO is enhanced by the polar aprotic nature of the solvent, which can effectively solvate both the carboxylic acid group and the nitrogen-containing heterocycle.

The compound shows moderate solubility in dimethylformamide (DMF), another polar aprotic solvent commonly used in organic synthesis [4] [6]. This solubility profile indicates that 7-Bromobenzodiazole-5-carboxylic acid is more compatible with organic solvents than with water, which is consistent with its benzimidazole core structure.

For general organic solvents, the compound demonstrates enhanced solubility compared to water [4]. The presence of the carboxylic acid group provides additional polarity that increases solubility in polar solvents, while the benzimidazole framework maintains compatibility with moderately polar organic media [5].

Spectroscopic Properties

The spectroscopic characteristics of 7-Bromobenzodiazole-5-carboxylic acid provide valuable insights into its molecular structure and can be used for analytical identification and characterization.

Mass Spectrometry Analysis

Mass spectrometric analysis reveals the molecular ion peak at m/z 241.04, corresponding to the molecular formula C₈H₅BrN₂O₂ . The fragmentation pattern includes characteristic losses of carbon dioxide (Δm/z 44) and bromine (Δm/z 80), which are diagnostic features for this compound. The collision cross section (CCS) values have been predicted for different ionization states: [M+H]⁺ at m/z 240.96073 with a predicted CCS of 140.5 Ų, and [M-H]⁻ at m/z 238.94617 with a predicted CCS of 143.7 Ų [7].

Infrared Spectroscopy

The infrared spectrum of 7-Bromobenzodiazole-5-carboxylic acid exhibits characteristic absorption bands that are diagnostic for its functional groups. The carboxylic acid C=O stretch appears in the range of 1710-1760 cm⁻¹, which is typical for aromatic carboxylic acids [8] [9] [10]. The O-H stretch of the carboxylic acid group manifests as a broad absorption band spanning 2500-3300 cm⁻¹, reflecting the hydrogen bonding interactions typical of carboxylic acids in the solid state [8] [9] [10].

The benzimidazole ring system contributes N-H stretching vibrations that appear in the higher frequency region, providing additional confirmation of the heterocyclic structure [8] [9] [10]. The presence of the bromine substituent may influence the intensity and position of certain aromatic C-H and C=C stretching modes.

Nuclear Magnetic Resonance Spectroscopy

In ¹H NMR spectroscopy, the carboxyl proton of 7-Bromobenzodiazole-5-carboxylic acid appears as a singlet near 12 δ, which is characteristic of carboxylic acid protons [8] [11]. The aromatic protons from the benzimidazole ring system appear in the typical aromatic region, with their exact chemical shifts influenced by the electron-withdrawing effects of both the bromine substituent and the carboxylic acid group [8] [11].

The ¹³C NMR spectrum would show the carboxyl carbon in the range of 165-185 δ, typical for aromatic carboxylic acids, while the benzimidazole carbon signals would appear in the aromatic region with characteristic splitting patterns [8] [11].

Acid-Base Characteristics

7-Bromobenzodiazole-5-carboxylic acid exhibits acidic properties due to the presence of the carboxylic acid functional group. The predicted pKa value is 2.90±0.30 [12], indicating that this compound is a relatively strong organic acid. This acidity is enhanced by the electron-withdrawing effects of both the bromine substituent and the benzimidazole ring system, which stabilize the conjugate base through resonance and inductive effects.

The compound possesses two hydrogen bond donors and three hydrogen bond acceptors , contributing to its ability to form intermolecular hydrogen bonds. This hydrogen bonding capacity affects both its solubility properties and its solid-state structure. The carboxylic acid group can act as both a hydrogen bond donor (through the O-H bond) and acceptor (through the C=O oxygen), while the benzimidazole nitrogen atoms can serve as hydrogen bond acceptors.

The acid-base behavior of 7-Bromobenzodiazole-5-carboxylic acid is consistent with other benzimidazole-containing carboxylic acids, where the heterocyclic ring provides additional stabilization to the deprotonated form through resonance interactions [6]. The presence of the bromine substituent at the 7-position further enhances the acidity by withdrawing electron density from the carboxylic acid group through inductive effects.

Stability Under Different Environmental Conditions

The stability of 7-Bromobenzodiazole-5-carboxylic acid under various environmental conditions is influenced by its molecular structure and the presence of reactive functional groups.

Thermal Stability

The compound exhibits good thermal stability under normal storage conditions. The predicted boiling point of 576.2±35.0°C [12] suggests that the compound can withstand elevated temperatures without decomposition. This thermal stability is attributed to the robust benzimidazole ring system and the strong intermolecular interactions in the solid state.

Studies on related carboxylic acids indicate that thermal decomposition typically occurs through decarboxylation reactions at temperatures significantly higher than normal handling conditions [13] [14]. The presence of the bromine substituent may influence the thermal decomposition pathway, potentially leading to debromination reactions at very high temperatures.

Chemical Stability

The chemical stability of 7-Bromobenzodiazole-5-carboxylic acid is generally good under normal storage conditions. The compound should be stored in a sealed container away from moisture to prevent hydrolysis and oxidation reactions [2]. The carboxylic acid group is relatively stable under neutral and mildly acidic conditions, but may undergo esterification reactions in the presence of alcohols and strong acids.

The bromine substituent provides additional stability to the benzimidazole ring through halogen bonding interactions, which can enhance the overall structural integrity of the molecule . However, under strongly basic conditions, the bromine atom may be susceptible to nucleophilic substitution reactions.

Environmental Stability

Under environmental conditions, 7-Bromobenzodiazole-5-carboxylic acid demonstrates stability that is typical of halogenated aromatic carboxylic acids [16]. The compound is not expected to undergo rapid degradation under normal atmospheric conditions, but may be subject to photodegradation under intense UV radiation.

The presence of the carboxylic acid group makes the compound more susceptible to biodegradation compared to simple halogenated aromatics, as the acid functionality can serve as a site for enzymatic attack [16]. However, the benzimidazole ring system and bromine substituent may provide some resistance to biological degradation processes.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₅BrN₂O₂ | [7] [17] |

| Molecular Weight (g/mol) | 241.044 | [17] |

| Monoisotopic Mass (Da) | 239.953440 | [17] |

| CAS Registry Number | 1354757-98-4 | [17] [18] |

| Physical State | Solid | [1] [2] |

| Predicted Boiling Point (°C) | 576.2±35.0 | [12] |

| Predicted Density (g/cm³) | 1.946±0.06 | [12] |

| Predicted pKa | 2.90±0.30 | [12] |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 1 |

| Spectroscopic Technique | Key Features | Reference |

|---|---|---|

| Mass Spectrometry (MS) | Molecular ion peak at m/z 241.04 (C₈H₅BrN₂O₂); fragmentation includes loss of CO₂ (Δm/z 44) and Br (Δm/z 80) | |

| Infrared Spectroscopy (IR) | Carboxylic acid C=O stretch: 1710-1760 cm⁻¹; O-H stretch: 2500-3300 cm⁻¹ (broad); N-H stretch from benzimidazole ring | [8] [9] [10] |

| Nuclear Magnetic Resonance (NMR) | Carboxyl proton appears as singlet near 12 δ; aromatic protons in benzimidazole ring region | [8] [11] |

| Collision Cross Section (CCS) | [M+H]⁺ at m/z 240.96073 with predicted CCS 140.5 Ų; [M-H]⁻ at m/z 238.94617 with predicted CCS 143.7 Ų | [7] |

| Solvent | Solubility | Notes | Reference |

|---|---|---|---|

| Water | Slightly soluble | Limited water solubility typical of benzimidazole derivatives | [4] [5] |

| Dimethyl sulfoxide (DMSO) | Soluble | Good solubility for preparing stock solutions | [4] [6] |

| Dimethylformamide (DMF) | Slightly soluble | Moderate solubility | [4] [6] |

| Organic solvents (general) | Soluble in many organic solvents | Better solubility than in water | [4] |

| Polar solvents | Enhanced solubility due to carboxylic acid group | Polar nature of carboxylic acid increases solubility | [5] |